Product packaging for Serirubicin(Cat. No.:CAS No. 94593-72-3)

Serirubicin

Cat. No.: B1196212
CAS No.: 94593-72-3
M. Wt: 1165.3 g/mol
InChI Key: VDYRODQNFIGGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serirubicin is a compound of interest in oncological research, structurally related to the anthracycline class of chemotherapeutic agents. Anthracyclines, such as doxorubicin, are known to exert cytotoxic effects primarily through two mechanisms: intercalation into DNA to disrupt topoisomerase-II-mediated repair, and generation of free radicals that cause cellular damage . This dual action leads to DNA damage, inhibition of nucleic acid synthesis, and ultimately, the induction of apoptosis in target cells. Researchers are exploring novel anthracycline derivatives and their formulations to enhance efficacy and mitigate common, dose-limiting side effects like cardiotoxicity . Advanced drug delivery systems, including the use of natural biopolymers like sericin for drug conjugation or encapsulation, represent a promising avenue to improve the therapeutic index of potent anticancer agents . Sericin-based systems have been investigated for their ability to enhance drug bioavailability, provide controlled release, and allow for targeted delivery to tumor microenvironments . This compound is supplied to the scientific community as a high-purity tool to further these critical areas of investigation. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H80N2O21 B1196212 Serirubicin CAS No. 94593-72-3

Properties

CAS No.

94593-72-3

Molecular Formula

C60H80N2O21

Molecular Weight

1165.3 g/mol

IUPAC Name

7,10-bis[[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H80N2O21/c1-12-60(69)23-42(78-43-17-33(61(8)9)53(26(4)70-43)79-45-21-38-55(28(6)72-45)82-58-40(76-38)19-36(64)24(2)74-58)31-16-32-48(50(66)30-14-13-15-35(63)47(30)51(32)67)52(68)49(31)57(60)81-44-18-34(62(10)11)54(27(5)71-44)80-46-22-39-56(29(7)73-46)83-59-41(77-39)20-37(65)25(3)75-59/h13-16,24-29,33-34,38-46,53-59,63,68-69H,12,17-23H2,1-11H3

InChI Key

VDYRODQNFIGGDP-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC6C(C(O5)C)OC7C(O6)CC(=O)C(O7)C)N(C)C)O)C(=O)C8=C(C3=O)C(=CC=C8)O)OC9CC(C(C(O9)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC6C(C(O5)C)OC7C(O6)CC(=O)C(O7)C)N(C)C)O)C(=O)C8=C(C3=O)C(=CC=C8)O)OC9CC(C(C(O9)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)N(C)C)O

Synonyms

serirubicin

Origin of Product

United States

Origin, Isolation, and Biosynthetic Pathway Elucidation of Serirubicin

Identification of Serirubicin-Producing Microorganisms

The production of this compound is attributed to specific microbial strains, primarily within the Streptomyces genus, a prolific source of diverse natural products.

The this compound-producing strain, Streptomyces cyaneus MG344-hF49, was identified and characterized through dedicated screening programs guidetopharmacology.orgciteab.comnih.govciteab.com. This particular strain was discovered by Uchida et al., highlighting the importance of microbial screening in the isolation of novel bioactive compounds guidetopharmacology.orgciteab.com. The isolation process typically involves culturing environmental samples and then screening the resulting microbial isolates for the production of target compounds.

Streptomyces species are well-known for their capacity to produce secondary metabolites, including a wide array of antibiotics and anticancer agents wikipedia.org. Phylogenetic analyses of Streptomyces strains often involve the sequencing of 16S rRNA genes and multi-locus sequence analysis to establish genetic relationships wikipedia.orgwikipedia.orgfishersci.cafishersci.camims.com. While the general phylogenetic landscape of anthracycline-producing Streptomyces is understood, specific detailed genetic lineage and phylogenetic relationships focusing solely on this compound producer strains beyond the identification of Streptomyces cyaneus MG344-hF49 are not broadly detailed in the provided search results. However, the presence of biosynthetic gene clusters (BGCs) for anthracyclines across various Streptomyces species indicates shared evolutionary origins for these metabolic pathways researchgate.net.

Table 1: this compound-Producing Microorganism

Producing OrganismActivity
Streptomyces cyaneus MG344-hF49Antitumor citeab.com

Isolation and Characterization of Streptomyces cyaneus MG344-hF49

Advanced Studies in this compound Biosynthesis

The biosynthesis of this compound, as with other anthracyclines, is a complex process involving multiple enzymatic steps, orchestrated by specialized gene clusters.

Anthracyclines, including this compound, are classified as aromatic type II polyketides. Their core tetracyclic 7,8,9,10-tetrahydro-5,12-naphthacenoquinone scaffold is synthesized by type II polyketide synthases (PKSs) researchgate.net. This process initiates with iterative Claisen condensation reactions, which generate a polyketide chain. This nascent polyketide chain subsequently undergoes a series of modifications, including cyclization, aromatization, and reduction steps, to form the characteristic anthracycline aglycone. The minimal polyketide synthase responsible for forming the aglycone backbone typically comprises an acyl carrier protein (ACP) and two ketosynthase subunits (KSα and KSβ). After the formation of the polyketide core, post-PKS tailoring modifications introduce structural diversity and biological activities to the scaffold.

A crucial step in the biosynthesis of many anthracyclines, including this compound, is the attachment of one or more carbohydrate moieties to the aglycone researchgate.net. This process, known as glycosylation, is a type of post-translational modification where oligosaccharides are covalently bound to specific residues on the molecule. Glycosyltransferases are the enzymes responsible for facilitating these glycosidic linkages. The carbohydrate units are essential for the biological activity of anthracycline anticancer agents. While the general mechanisms of glycosylation involve the transfer of precursor oligosaccharides to the compound, specific details on the unique glycosylation steps or enzymes involved directly in this compound biosynthesis are part of the broader understanding of anthracycline glycosylation.

The biosynthesis of complex natural products like this compound is governed by biosynthetic gene clusters (BGCs) researchgate.net. These BGCs are regions within a microorganism's genome that contain a collection of genes encoding the enzymes and regulatory proteins necessary for the entire biosynthetic pathway researchgate.net. For anthracyclines, a typical BGC can encode approximately 30 enzymes, reflecting the intricate chemical transformations involved researchgate.net. These clusters direct the synthesis of the polyketide aglycone and subsequent tailoring steps, including glycosylation researchgate.net. The presence and organization of these BGCs are fundamental to the microorganism's ability to produce this compound and other specialized metabolites researchgate.net.

Chemical Synthesis and Structure Activity Relationship Sar of Serirubicin

Methodologies for Partial and Total Chemical Synthesis of Serirubicin

The total synthesis of a complex molecule requires the careful design of a reaction sequence to assemble the target from basic building blocks. youtube.com Due to the structural complexity of anthracyclines, including multiple stereocenters, total synthesis is a formidable task. nih.gov Often, a more practical approach is partial synthesis, which leverages advanced intermediates produced through fermentation by microorganisms. youtube.com This is particularly useful when the target molecule is challenging to synthesize from scratch. youtube.com In the case of this compound and its analogs, they are produced by strains of Streptomyces, which provides the complex molecular scaffold. google.com

A reaction intermediate is a molecule formed from the reactants that reacts further to produce the final product. wikipedia.org In the context of anthracycline chemistry, a key synthetic intermediate is the aglycone, the non-sugar portion of the molecule. For this compound, the aglycone has been identified as β-rhodomycinone . google.comjst.go.jp The biosynthesis or chemical synthesis of this core structure is a critical step.

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the synthesis of molecules with multiple chiral centers like this compound. chemistrydocs.comlibguides.com Any reaction that creates a new stereogenic center, such as the reduction of a ketone or addition to a double bond, must be carefully controlled to yield the desired 3D arrangement of atoms. libguides.com The use of chiral catalysts or auxiliaries is a common strategy to achieve high levels of stereoselectivity. chemistrydocs.com

Regioselectivity, the control of where a reaction occurs on a multifunctional molecule, is equally important. rsc.orgegrassbcollege.ac.in For instance, during the synthesis of anthracyclines, glycosylation reactions must be regioselective to ensure the sugar units are attached to the correct hydroxyl groups on the aglycone. chemistryviews.org The subtle electronic and steric differences between potential reaction sites can make achieving high regioselectivity challenging. chemistryviews.org Methodologies often rely on protecting groups or specific reaction conditions to direct the chemical transformation to the desired position. rsc.org

Key Synthetic Intermediates and Reaction Pathways

Derivatization and Analog Generation Strategies

The synthesis of analogs, or derivatives, of a lead compound is a fundamental strategy in medicinal chemistry. wikipedia.org By making systematic changes to the molecule's structure, chemists can probe its function, improve its potency, or alter its properties. wikipedia.orgcollaborativedrug.com

A key analog of this compound is 1-Hydroxythis compound , which was discovered alongside this compound from cultures of Streptomyces cyaneus. google.comjst.go.jpkeio.ac.jp The production of this analog is achieved through fermentation of the specific microbial strain. google.com Structural analysis revealed that the aglycone of 1-Hydroxythis compound is α2-rhodomycinone , differing from this compound's aglycone by the presence of a hydroxyl group at the C-1 position. google.com Other related congeners isolated from the same fermentation process include the ditrisarubicins. google.com

CompoundCore AglyconeSource of Identification
This compoundβ-Rhodomycinone google.comjst.go.jp
1-Hydroxythis compoundα2-Rhodomycinone google.com
DitrisarubicinsAnthracycline Aglycone google.com

Structural modifications are performed with the goal of modulating the biological activity of a compound. nih.gov A common objective in anthracycline research is to develop analogs that can overcome mechanisms of drug resistance in cancer cells. nih.gov For example, in studies on the related anthracycline Doxorubicin (B1662922) , analogs were synthesized with alkylating groups attached to the sugar moiety. nih.gov These modifications were designed to allow the drug to form covalent bonds with intracellular targets, a strategy aimed at circumventing resistance caused by reduced drug accumulation. nih.gov Such targeted derivatization strategies, whether modifying the aglycone or the attached sugars, represent a key approach to generating novel anthracyclines with potentially improved therapeutic profiles.

Synthesis of 1-Hydroxythis compound and Other Structural Analogs

Elucidation of Structure-Activity Relationships within this compound Congeners

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological effects. wikipedia.orgresearchgate.net By comparing the activities of a series of related compounds (congeners), researchers can determine which chemical groups are essential for function. wikipedia.orgcollaborativedrug.com

Comprehensive SAR studies often involve the synthesis and evaluation of all possible stereoisomers of a compound. For instance, a study on Tetrahydrolipstatin demonstrated that its inhibitory activity was significantly modulated by its stereochemistry, with different diastereomers exhibiting a wide range of potencies. nih.gov A similar systematic investigation of the stereocenters within the this compound scaffold would be necessary to fully map its stereochemical SAR and identify the optimal three-dimensional structure for its biological function.

Impact of Chromophore Modifications on Activity

Research on various anthracycline analogs has demonstrated that substitutions at different positions on the chromophore have profound effects on their activity. For instance, the presence and nature of hydroxyl groups on the aglycone are critical. jst.go.jp Studies on doxorubicin analogs have shown that while the drug retains its ability to bind to DNA via intercalation after chromophore modification, the binding affinity can be significantly altered. nih.gov For example, the introduction of a bulky methoxy (B1213986) group can sterically hinder the intercalation process. nih.gov

The modification of the anthraquinone (B42736) portion of the chromophore can also impact the drug's susceptibility to metabolic inactivation. For example, cellular enzymes can oxidize the chromophore, leading to a loss of cytotoxic activity. aacrjournals.org Therefore, modifications that protect the chromophore from such enzymatic degradation could potentially enhance the drug's therapeutic window.

A lack of correlation has been observed between DNA binding affinity, the induction of DNA strand breaks, and the cytotoxic activity of some chromophore-modified anthracyclines, suggesting that multiple mechanisms at the DNA level contribute to their biological effects. nih.gov

Table 1: Impact of Chromophore Modifications on the Biological Activity of Anthracycline Analogs

Anthracycline AnalogModification on ChromophoreEffect on Biological Activity
4-demethyl-6-O-methyl-doxorubicinDemethylation at C4, Methylation at C6-OComparable antitumor effects to doxorubicin, but reduced DNA binding affinity. nih.gov
IdarubicinRemoval of the C4-methoxy groupResults in a different binding surface in the major groove of DNA. rcsb.org
4-O-demethyl-11-deoxydoxorubicinDemethylation at C4-O, Deoxygenation at C11Creates an empty space in the DNA intercalation cavity, affecting stacking interactions. rcsb.org
Chromophore-modified glycosidesReplacement of quinone ring C with a γ-pyroneSubstantially diminished activation by hepatic microsomal enzymes. acs.org

Influence of Saccharide Moiety Variations on Biological Profiles

The saccharide moiety of anthracyclines plays a crucial role in their biological activity, influencing DNA binding, cellular uptake, and interaction with molecular targets like topoisomerase II. hilarispublisher.comresearchgate.net The nature, number, and stereochemistry of the sugar units can dramatically alter the pharmacological profile of the parent compound.

The daunosamine (B1196630) sugar, common in many first-generation anthracyclines, is considered vital for anticancer activity. hilarispublisher.com Its amino group is particularly important for the drug's interaction with DNA. jst.go.jp Modifications at the 3'-amino group, such as N-alkylation, can significantly reduce or abolish mutagenic activity. aacrjournals.org Conversely, replacing the amino group with a hydroxyl function can in some cases maintain cytotoxic effects while potentially overcoming multidrug resistance. hilarispublisher.com

The number of sugar units also plays a significant role. Disaccharides and trisaccharides have been shown to be more potent in vitro than monosaccharides. jst.go.jp The synthesis of anhydro-bridged disaccharide subunits, a structural feature found in anthracyclines like this compound, has been a key area of research. rsc.org These complex sugar moieties can enhance the recognition of the drug at its target site. researchgate.net

Furthermore, the stereochemistry of the sugar is critical. For example, in daunorubicin (B1662515) derivatives, the α-linkage between sugar units is preferred for optimal anticancer activity compared to a β-linkage. osu.edu The introduction of novel sugar variants, such as those containing a trifluoromethyl group, has led to the development of analogs with remarkable antitumor activity. acs.org

Table 2: Influence of Saccharide Moiety Variations on the Biological Profiles of Anthracycline Analogs

Anthracycline AnalogVariation in Saccharide MoietyImpact on Biological Profile
N,N-dimethyldoxorubicinN,N-dimethylation of the sugar's amino groupStrongly improves histone eviction and enhances cytotoxicity. acs.org
Daunorubicin with azido-sugarReplacement of the amino group with an azido (B1232118) groupMay overcome P-gp-mediated drug resistance. osu.edu
Disaccharide analogs of idarubicinReplacement of 3'-amino group with a hydroxyl group and addition of a second sugarCytotoxic and antitumor activities are critically dependent on the orientation of the second sugar. researchgate.net
Anthracycline with 5'-(Trifluoromethyl) sugarIntroduction of a trifluoromethyl group at C-5'Remarkable antitumor activity in vivo. acs.org

Molecular and Cellular Mechanisms of Serirubicin Action

Interaction with Cellular Nucleic Acids

Serirubicin, as an anthracycline, exerts its cytotoxic effects largely through direct interaction with deoxyribonucleic acid (DNA) within the cell nucleus.

The primary mode of interaction between this compound and DNA is intercalation. This process involves the insertion of the planar aromatic chromophore of the anthracycline molecule between adjacent base pairs of the DNA double helix keio.ac.jpnih.gov. This physical insertion causes a localized unwinding of the DNA helix and an increase in its length, leading to significant changes in DNA topology scribbr.co.uknumberanalytics.com. While specific binding kinetics (e.g., association and dissociation rates, equilibrium dissociation constants) for this compound itself are not extensively detailed in the provided literature, the general mechanism is consistent with other anthracycline antibiotics. Studies on related anthracyclines demonstrate that intercalation is a high-affinity binding event that can be influenced by DNA sequence and supercoiling numberanalytics.com.

The intercalation of this compound into DNA profoundly impacts fundamental cellular processes such as DNA replication and transcription. Both DNA replication and RNA transcription necessitate the transient unwinding of the DNA double helix to allow access for polymerases and associated machinery githubusercontent.comnih.gov. By intercalating, this compound physically obstructs the progression of DNA polymerases during replication and RNA polymerases during transcription githubusercontent.comslideshare.net. This physical hindrance leads to the inhibition of nucleic acid synthesis, thereby disrupting the cell's ability to duplicate its genetic material and synthesize essential proteins keio.ac.jp. The interference with these processes contributes significantly to the antiproliferative effects of this compound.

DNA Intercalation Mechanisms and Binding Kinetics

Induction of Apoptosis and Programmed Cell Death Pathways

The DNA damage induced by this compound, primarily through Topo II poisoning, is a potent trigger for the induction of apoptosis, a form of programmed cell death wikipedia.orggithubusercontent.com. The accumulation of unrepaired DNA double-strand breaks activates cellular surveillance mechanisms that lead to the initiation of apoptotic cascades wikipedia.orggithubusercontent.com. For anthracyclines like epirubicin, this involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

In the extrinsic pathway, DNA damage can lead to the upregulation of death receptors and their ligands, such as FasL, which then activate initiator caspases like caspase-8. This, in turn, activates effector caspases, including caspase-3 and caspase-7, leading to the characteristic biochemical and morphological changes of apoptosis.

The intrinsic pathway is typically initiated by cellular stress, including DNA damage, which leads to mitochondrial outer membrane permeabilization. This event results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, culminating in cell dismantling. Changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, often influenced by p53 activation in response to DNA damage, play a crucial role in regulating the intrinsic pathway keio.ac.jp.

Activation of Caspase Cascades

Caspases are a family of cysteine proteases that play a central role in programmed cell death, or apoptosis. biolegend.comclinicsinoncology.commdpi.com Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. biolegend.comclinicsinoncology.com The intrinsic pathway is often triggered by cellular stress, including DNA damage or growth factor withdrawal, leading to a loss of mitochondrial integrity and the release of cytochrome c, which subsequently activates caspase-9. biolegend.com The extrinsic pathway involves the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8 and caspase-10, which then activate executioner caspases (e.g., caspase-3, -6, -7). biolegend.comclinicsinoncology.commdpi.com Caspase-3 is a frequently activated death protease crucial for the induction, transduction, and amplification of intracellular apoptotic signals. clinicsinoncology.com While these general mechanisms of caspase activation are well-established, specific findings detailing this compound's direct involvement in activating these cascades are not available in the provided information.

Mitochondrial Dysfunction and Reactive Oxygen Species Generation

Mitochondria are vital organelles responsible for cellular energy production (ATP) and maintaining cellular redox homeostasis. nih.gov Mitochondrial dysfunction is linked to various pathological conditions, including neurodegenerative diseases and cancer. keio.ac.jpyoutube.comnih.govyoutube.com Reactive Oxygen Species (ROS) are highly reactive chemicals, such as superoxide (B77818) anion (O2•−), hydroxyl radical (OH•), and hydrogen peroxide (H2O2), which are naturally produced during cellular metabolism, particularly by the mitochondrial electron transport chain. wikipedia.orgmdpi.comnih.gov While ROS can act as signaling molecules, excessive levels lead to oxidative stress, damaging cellular components like proteins, lipids, and DNA, and contributing to mitochondrial dysfunction. nih.govwikipedia.orgmdpi.com Some compounds can induce cytotoxicity by blocking mitochondrial respiration and decreasing ATP levels. keio.ac.jp However, specific research findings on how this compound directly induces mitochondrial dysfunction or generates reactive oxygen species are not provided in the search results.

Influence on Cell Cycle Progression and Cell Proliferation Pathways

Cell cycle progression is a highly regulated process involving sequential events (G1, S, G2, and M phases) that lead to cell division. khanacademy.orgwikipedia.orglibretexts.orggenome.jpnih.govnih.gov This progression is primarily mediated by cyclin-dependent kinases (CDKs) and their cyclin partners, which are regulated by various signaling pathways. genome.jpnih.govnih.govnih.gov Cell proliferation, the increase in cell number through division, is tightly controlled, and its dysregulation is a hallmark of diseases like cancer. biolegend.comkhanacademy.orgnih.govresearchgate.net Inhibitors of the cell cycle, such as p53 and CDK inhibitors (CKIs like p16Ink4a, p15Ink4b, p27Kip1, and p21Cip1), play crucial roles in halting cell cycle progression in response to unfavorable conditions, including DNA damage. khanacademy.orggenome.jpnih.gov While this compound is mentioned in the context of affecting cell proliferation (e.g., "IC50 obtained from cell proliferation" targetmol.com), the specific mechanisms by which it influences cell cycle progression or cell proliferation pathways are not detailed in the provided information.

Molecular Targets Identified through Advanced Omics Approaches

Advanced omics approaches, including genomics, proteomics, transcriptomics, and metabolomics, are powerful tools used to identify molecular targets and understand disease mechanisms by analyzing large-scale biological data. nih.govnih.govresearchgate.netgoogle.comrsc.org These approaches enable the comprehensive and quantitative analysis of various molecular classes, leading to the discovery of biomarkers and therapeutic targets. nih.govresearchgate.netrsc.org For example, multi-omics integration can reveal how different omics layers interact, providing a more robust understanding of disease mechanisms and aiding in the identification of molecular targets for therapeutic intervention. youtube.comresearchgate.netrsc.org While omics technologies are widely used in biomedical research to identify molecular targets nih.govnih.gov, specific studies detailing the molecular targets of this compound identified through advanced omics approaches are not presented in the provided search results.

Preclinical Efficacy Studies of Serirubicin in Model Systems

In Vitro Cellular Efficacy Assessments

In vitro studies, which involve the examination of cells, tissues, or embryos outside a living organism, are the initial step in assessing a compound's efficacy. These assessments provide fundamental insights into the direct cellular effects of a drug candidate.

Growth Inhibition Studies in Diverse Cancer Cell Lines (e.g., P388 Leukemia Cells)

Growth inhibition studies are a cornerstone of in vitro efficacy assessments, determining a compound's ability to halt or slow the proliferation of cancer cells. These studies typically involve treating various cancer cell lines with the test compound and then measuring cell viability or proliferation over time. For instance, P388 murine leukemia cells are a commonly used model in antileukemic drug screening, where the growth inhibition by various compounds, including anthracycline antibiotics, has been extensively studied. Such studies would aim to identify the concentration at which Serirubicin inhibits the growth of a panel of cancer cell lines, providing an initial indication of its potency and spectrum of activity.

Comparative Cytotoxicity Profiling against Sensitive and Resistant Cell Lines

Understanding a compound's activity against both drug-sensitive and drug-resistant cancer cell lines is crucial, particularly in the context of overcoming treatment resistance, a significant challenge in oncology. Comparative cytotoxicity profiling involves evaluating the compound's effect on cell lines that are inherently sensitive to standard treatments versus those that have developed resistance mechanisms, such as multidrug resistance (MDR). For example, studies have compared the selective toxicity of various agents against doxorubicin-sensitive (P388/S) and doxorubicin-resistant (P388/R) leukemia cells. This type of profiling for this compound would reveal its potential to circumvent existing resistance mechanisms or identify specific resistance profiles it might encounter.

Application of Advanced Cell Culture Models (e.g., 3D Spheroids, Organoids)

While traditional 2D monolayer cell cultures are valuable, advanced 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment that better mimics the in vivo tumor microenvironment. Spheroids are compact, rounded 3D cellular structures, often composed of a single cell type, useful for drug screening due to their manageability. Organoids are more complex, self-assembled tissues derived from stem cells, mimicking the structure and function of real organs, and are ideal for investigating disease mechanisms and drug discovery. The application of this compound in 3D spheroid and organoid models would provide insights into its penetration, efficacy, and cellular interactions within a more complex tissue-like structure, offering a more predictive assessment of its potential in vivo activity.

In Vivo Efficacy Evaluations in Preclinical Animal Models

In vivo efficacy evaluations are a mandatory step in preclinical drug development, using live animal models to assess a drug's activity in an intact physiological system ctdbase.org. These studies provide a comprehensive understanding of a compound's therapeutic potential, including its effects on tumor growth, progression, and metastasis within a living organism. Rodents, particularly mice and rats, are the most frequently used animal species in these studies due to their genetic similarities to humans and ease of handling.

Orthotopic and Subcutaneous Xenograft Models

Xenograft models are widely used in oncology research to evaluate the efficacy of anticancer drugs. In these models, human cancer cells are implanted into immunodeficient mice. Two primary types are commonly employed:

Subcutaneous Xenograft Models: In this approach, cancer cells are implanted under the skin of an immunodeficient mouse. These models are relatively simple to perform and monitor, with tumor volumes easily measured externally using calipers. They are widely used in anticancer drug research for their reproducibility and ease of use.

Orthotopic Xenograft Models: These models involve implanting cancer cells directly into the same organ or tissue from which the cancer originated in humans. Orthotopic models are considered more clinically relevant as they better mimic the native tumor microenvironment, including stromal cell components, and can more accurately reflect tumor growth, progression, and metastatic potential. While more technically challenging and often requiring specialized surgical techniques and in vivo imaging for monitoring, orthotopic models provide a more representative picture of tumor response to therapy.

For this compound, studies in both subcutaneous and orthotopic xenograft models would be essential to assess its anti-tumor efficacy, its impact on tumor growth kinetics, and its potential to inhibit metastasis in a living system.

Genetically Engineered Mouse Models for Disease Progression

Genetically Engineered Mouse Models (GEMMs) represent an advanced and highly valuable tool in cancer research. Unlike cell inoculation models, GEMMs develop de novo tumors within a natural, immune-proficient microenvironment, more closely mimicking the histopathological and molecular features of human cancers. These models exhibit genetic heterogeneity and can spontaneously progress towards metastatic disease, making them superior for capturing both tumor cell-intrinsic and cell-extrinsic factors that drive tumor initiation and progression.

GEMMs are indispensable for preclinical research, allowing for the validation of candidate cancer genes and drug targets, assessment of therapy efficacy, dissection of the tumor microenvironment's impact, and evaluation of mechanisms of drug resistance. For this compound, studies utilizing GEMMs would provide a more comprehensive and physiologically relevant assessment of its efficacy against spontaneously developing tumors and its ability to modulate disease progression, including metastasis, within a fully competent immune system.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Information regarding the pharmacodynamic (PD) biomarker analysis of this compound in preclinical models is not detailed in the current search results. Pharmacodynamic biomarkers are measurable indicators that reflect a drug's biological effects on physiological systems or disease pathways, quantifying its impact on the target mechanism of action accelsiors.com. In preclinical drug development, biomarker analysis supports understanding a compound's impact on the body and can guide clinical trial design by providing insights into dose-response and the timing for optimal biomarker detection wuxiapptec.comcrownbio.com. Despite the general importance of PD biomarkers in preclinical development nih.gov, specific data for this compound were not found.

Synergistic Interactions of this compound with Other Bioactive Compounds

Specific research findings on the synergistic interactions of this compound with other bioactive compounds are not detailed in the available literature. Synergism occurs when the combined effect of compounds is greater than the sum of their individual effects, potentially enhancing therapeutic outcomes, improving bioavailability, or modulating drug resistance mechanisms nuevo-group.comnih.govnih.govmdpi.comiieta.org.

Combination Studies with Established Therapies

No specific studies detailing the combination of this compound with established therapies were identified. Combination studies are often undertaken to explore enhanced therapeutic effects, such as those seen with selective estrogen receptor downregulators (SERDs) or selective estrogen receptor modulators (SERMs) combined with CDK4/6 inhibitors in breast cancer models nih.gov. The aim is to improve efficacy or overcome resistance nih.gov.

Exploration of Novel Synergistic Agents

Information on the exploration of novel synergistic agents in combination with this compound is not available in the current search. Research into novel synergistic agents aims to discover new combinations that can lead to improved therapeutic outcomes, often by targeting different pathways or enhancing the activity of the primary compound nih.govmdpi.com.

Mechanisms of Acquired and Intrinsic Resistance to Serirubicin

Molecular Basis of Cellular Resistance Development

The development of cellular resistance to therapeutic agents typically involves several molecular strategies that limit the drug's effectiveness at its target site.

One of the most common mechanisms of drug resistance involves changes in how the drug enters or leaves the cell. Cells can develop resistance by reducing the intracellular concentration of the drug, either through decreased uptake or increased efflux frontiersin.orgnih.govnih.govd-nb.infomdpi.comresearchgate.netbiorxiv.org.

Efflux Pump Upregulation : Multidrug efflux pumps are membrane-bound proteins that actively transport a wide range of structurally diverse compounds, including antibiotics and chemotherapeutic agents, out of the cell nih.govmdpi.commdpi.com. Overexpression of these pumps is a major contributor to multidrug resistance (MDR) phenotypes in both bacteria and cancer cells nih.govmdpi.com. Examples include ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2), and Resistance-Nodulation-Division (RND) family pumps in Gram-negative bacteria (e.g., AcrAB-TolC, MexAB-OprM) nih.govd-nb.infomdpi.commdpi.comnih.gov. These pumps lower the intracellular drug concentration, preventing the drug from reaching its therapeutic target at sufficient levels nih.gov. While other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) are known substrates for efflux pumps such as P-glycoprotein and BCRP d-nb.infonih.gov, specific studies detailing Serirubicin's interaction with these or other efflux pumps were not found in the search results.

Reduced Uptake : Another mechanism involves modifications to cellular permeability, which can limit the entry of the drug into the cell frontiersin.orglumenlearning.comfrontiersin.org. This can occur through changes in outer membrane composition, porin channel selectivity, or porin channel concentrations, particularly in Gram-negative bacteria frontiersin.orglumenlearning.com. In cancer cells, reduced drug uptake can also contribute to resistance d-nb.infobiorxiv.orgmdpi.com. There is no specific information available regarding reduced uptake mechanisms directly related to this compound.

Resistance can arise from alterations in the structure or quantity of the drug's molecular target within the cell, which reduces the drug's binding affinity or renders the target less susceptible to inhibition mdpi.comnih.govresearchgate.netlumenlearning.comresearchgate.netfrontiersin.orgfrontiersin.orgjournalagent.commdpi.commdpi.comelifesciences.org.

Target Site Alterations : Point mutations or other genetic changes in the gene encoding the drug's target protein can lead to amino acid substitutions that modify the binding site, thereby decreasing the drug's ability to bind effectively while often preserving the target's essential physiological function mdpi.comnih.govresearchgate.netlumenlearning.comresearchgate.netfrontiersin.orgfrontiersin.orgjournalagent.commdpi.commdpi.comelifesciences.org. Common examples in bacteria include mutations in DNA gyrase and topoisomerase IV (targets for fluoroquinolones), ribosomal proteins (targets for aminoglycosides, macrolides, tetracyclines), or penicillin-binding proteins (PBPs, targets for beta-lactams) mdpi.comnih.govresearchgate.netlumenlearning.comresearchgate.netfrontiersin.orgfrontiersin.orgjournalagent.commdpi.commdpi.comelifesciences.org. In cancer, mutations in drug targets are also a well-known resistance mechanism, as seen with KRAS mutations in some cancers nih.govnih.gov. No specific research findings on modifications of this compound's target structures were identified.

Target Overproduction or Bypass : In some cases, cells may overproduce the target enzyme, diluting the drug's effect, or develop alternative pathways that bypass the inhibited target lumenlearning.com. No specific information on target overproduction or bypass mechanisms for this compound was found.

Cells can develop resistance by producing enzymes that chemically modify or degrade the drug, rendering it inactive nih.govmdpi.comfrontiersin.orgnih.govmdpi.comlumenlearning.comfrontiersin.orgresearchgate.netfrontiersin.orgjournalagent.commdpi.commdpi.com.

Drug Modification/Degradation : This mechanism involves enzymes that chemically alter the drug molecule through hydrolysis, group transfer (e.g., acetylation, phosphorylation, adenylylation, glycosylation), or redox reactions nih.govmdpi.comfrontiersin.orgnih.govmdpi.comlumenlearning.comfrontiersin.orgresearchgate.netfrontiersin.orgjournalagent.commdpi.commdpi.com. Well-known examples include beta-lactamases that hydrolyze beta-lactam antibiotics nih.govmdpi.comnih.govmdpi.comlumenlearning.comfrontiersin.orgjournalagent.commdpi.commdpi.com, and aminoglycoside modifying enzymes that inactivate aminoglycosides frontiersin.orgresearchgate.netjournalagent.commdpi.com. While enzymatic inactivation is a broad mechanism for many drugs, specific enzymes responsible for this compound inactivation or detoxification were not identified in the search results.

Modifications of Drug Target Structures

Genetic and Epigenetic Determinants of Resistance

Resistance can be determined by genetic changes within the cell's genome or by epigenetic modifications that alter gene expression without changing the underlying DNA sequence.

Mutations, which are random errors in DNA replication or induced by external factors, can lead to drug resistance by altering drug targets, transport proteins, or enzymes involved in drug metabolism mdpi.comnih.govfrontiersin.orgmdpi.commdpi.comelifesciences.orgnih.goviasusa.orgreactgroup.orgnih.govmdpi.comals.orgdzif.de.

Spontaneous Mutations : Bacteria and cancer cells can acquire resistance through spontaneous mutations in chromosomal genes mdpi.comnih.govfrontiersin.orgmdpi.commdpi.comelifesciences.orgnih.goviasusa.orgreactgroup.orgnih.govmdpi.comals.orgdzif.de. These mutations can lead to changes in drug targets, increased expression of efflux pumps, or the production of drug-inactivating enzymes nih.govfrontiersin.orgjournalagent.commdpi.commdpi.comnih.govnih.govmdpi.com. The frequency of such mutations can be elevated in "mutator" strains, which have defects in DNA repair systems nih.govmdpi.com. While gene mutations are a fundamental aspect of resistance, specific mutations conferring resistance to this compound were not found.

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, often leading to multidrug resistance ctdbase.orgnih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.commdpi.comnih.govreactgroup.orgnih.govmdpi.comfrontiersin.orggardp.orgnih.govnih.gov.

Mechanisms of HGT : HGT allows bacteria to share genetic material, including antibiotic resistance genes (ARGs), even between different species ctdbase.orgnih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.orgmdpi.commdpi.comnih.govnih.govmdpi.comfrontiersin.orggardp.orgnih.govnih.gov. The primary mechanisms of HGT include:

Conjugation : Direct transfer of DNA, often plasmids carrying ARGs, between two bacterial cells through physical contact mdpi.comfrontiersin.orgnih.govnih.govreactgroup.orgfrontiersin.orggardp.orgnih.gov.

Transduction : Transfer of ARGs via bacteriophages (viruses that infect bacteria) mdpi.comnih.govreactgroup.orgfrontiersin.orggardp.orgnih.gov.

Transformation : Uptake of naked DNA fragments (including ARGs) from the environment by a bacterial cell mdpi.comnih.govreactgroup.orgfrontiersin.orggardp.orgnih.gov.

Mobile Genetic Elements : Many ARGs are located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which facilitate their transfer and integration into bacterial genomes nih.govfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.commdpi.commdpi.comnih.govmdpi.comfrontiersin.orggardp.orgnih.govnih.gov. The rapid spread of MDR plasmids globally highlights the significance of HGT in the evolution of resistance mdpi.comfrontiersin.org. While HGT is a major factor in general drug resistance, specific instances of this compound resistance dissemination via horizontal gene transfer were not found in the search results.

Note on Data Tables and Detailed Research Findings: Due to the limited availability of specific detailed research findings focusing solely on this compound's resistance mechanisms in the provided search results, it is not possible to generate interactive data tables with specific data points related to this compound's resistance for each subsection. The information above is based on general principles of drug resistance observed for various therapeutic compounds.

Identification of Resistance-Associated Gene Mutations

Strategies to Overcome this compound Resistance in Preclinical Settings

Overcoming resistance is a critical challenge in anthracycline-based chemotherapy. Preclinical research has explored several strategies to re-sensitize resistant cancer cells, which could potentially be applied to this compound.

Development of Resistance-Bypassing Analogs

The synthesis of novel anthracycline analogs aims to circumvent existing resistance mechanisms by modifying their chemical structure to improve cellular uptake, DNA binding, or reduce susceptibility to efflux pumps and detoxification pathways researchgate.net.

Enhanced Lipophilicity and DNA Binding: Idarubicin (PubChem CID: 42686), an anthracycline analog, has been developed with enhanced lipophilicity due to the absence of a methoxy (B1213986) group at position 4. This structural modification leads to more rapid cellular uptake and superior DNA-binding capacity, resulting in greater cytotoxicity compared to doxorubicin and daunorubicin nih.gov.

Bypassing Efflux Mechanisms: Annamycin (PubChem CID: 119565) is another anthracycline variant known for its high lipophilicity, enabling it to bypass multidrug resistance mechanisms, including P-glycoprotein-mediated drug efflux acs.org.

Sugar Modifications: Recent research indicates that specific sugar modifications in anthracycline structures can overcome P-glycoprotein-mediated drug resistance researchgate.net. This suggests that this compound analogs with tailored sugar moieties could be developed to evade efflux.

Co-administration with Resistance Modulators

Co-administration of anthracyclines with other compounds that modulate resistance mechanisms is a promising preclinical strategy. These modulators can target efflux pumps, specific signaling pathways, or other cellular processes contributing to resistance.

Efflux Pump Inhibitors:

Verapamil (PubChem CID: 5625): This calcium channel blocker has been shown to modulate doxorubicin resistance by affecting membrane activity and increasing anthracycline uptake in resistant cells nih.govplymouth.ac.uk.

Cinchonine (B1669041) (PubChem CID: 72089): Preclinical studies have identified cinchonine as a potent inhibitor of anthracycline resistance in vitro, increasing doxorubicin uptake in resistant cancer cells. It has also shown effectiveness in reducing tumor mass and increasing survival in animal models when co-administered with deoxydoxorubicin nih.gov.

Cyclosporin (B1163) A (PubChem CID: 5284373): Known for its immunosuppressive properties, cyclosporin A has also been investigated for its ability to inhibit multidrug resistance, specifically by affecting P-gp function tandfonline.com.

Targeting Specific Resistance Genes/Pathways:

HMOX1 Inhibitors: Heme oxygenase-1 (HMOX1) has been linked to doxorubicin and daunorubicin resistance. Preclinical studies have shown that compounds like bexarotene (B63655) (PubChem CID: 60627) can inhibit HMOX1, sensitizing cells to anthracyclines mdpi.com.

PRKCA Inhibitors: Protein kinase C alpha (PRKCA) is associated with drug resistance in various cancer cells. Inhibition of PRKCA, for instance, by conivaptan (B1669423) (PubChem CID: 160431), has resulted in a synergistic increase in doxorubicin sensitivity mdpi.com.

NEIL2 Inhibitors: Nei-like DNA glycosylase 2 (NEIL2), involved in DNA base excision repair, has also been implicated in anthracycline resistance. Inhibitors targeting this enzyme could potentially restore sensitivity mdpi.com.

Buthionine Sulfoximine (BSO) (PubChem CID: 68571): This compound targets glutathione (B108866) metabolism, and doxorubicin-resistant cells have shown increased sensitivity to BSO, highlighting a strategy to exploit metabolic vulnerabilities elifesciences.org.

These preclinical strategies, focusing on overcoming the multifaceted mechanisms of anthracycline resistance, provide a framework for developing improved therapeutic approaches for compounds like this compound.

Emerging Research Methodologies and Future Directions in Serirubicin Research

Application of Advanced Analytical and Spectroscopic Techniques

Advanced analytical and spectroscopic methods are fundamental to characterizing the structure and function of Serirubicin at a molecular level. These techniques provide high-resolution insights into how the drug interacts with its biological targets, which is crucial for understanding its mechanism of action and for the rational design of new derivatives. nih.govtainstruments.comnih.gov

Structural Biology Approaches for Target-Serirubicin Complexes

The primary mechanism of action for anthracyclines involves intercalation into DNA and the subsequent poisoning of topoisomerase II, an enzyme critical for managing DNA topology. wikipedia.orgmdpi.com Understanding this complex ternary interaction (drug-DNA-enzyme) at the atomic level is a central goal of structural biology.

X-ray crystallography has been the cornerstone for determining the three-dimensional structures of macromolecules and their complexes. wikipedia.orgnih.gov While a specific crystal structure for a this compound-target complex is not publicly available, the structures of other anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), bound to DNA have provided invaluable insights. wikipedia.org These studies reveal that the flat anthraquinone (B42736) core of the molecule slots between DNA base pairs, while the sugar moiety sits (B43327) in the minor groove, making specific contacts that influence binding affinity and sequence selectivity. wikipedia.orgrsc.org

Cryo-electron microscopy (Cryo-EM) is an emerging powerhouse in structural biology, particularly for large and flexible complexes that are difficult to crystallize. rcsb.orgnih.gov Recently, the cryo-EM structure of the human topoisomerase II beta (TOP2B) in a complex with DNA and the drug etoposide (B1684455) was solved, demonstrating the feasibility of using this technique to visualize these ternary complexes. rcsb.org Future structural studies on this compound will likely employ both X-ray crystallography and cryo-EM to capture high-resolution snapshots of its interaction with DNA and topoisomerase II, providing a detailed framework for its mechanism. nih.gov

Structural TechniqueApplication to Anthracycline ResearchKey Insights Gained
X-Ray Crystallography Determining the 3D structure of anthracyclines intercalated in DNA.Reveals the precise orientation of the drug within the DNA double helix, showing how the chromophore intercalates and the sugar moiety binds to the minor groove. wikipedia.orgnih.gov
Cryo-Electron Microscopy (Cryo-EM) Visualizing large, flexible ternary complexes of anthracycline-DNA-topoisomerase II that are resistant to crystallization. rcsb.orgnih.govProvides structural details of the entire enzyme-DNA-drug complex, helping to understand how the drug "poisons" the enzyme by preventing DNA re-ligation. rcsb.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Studying the structure and dynamics of drug-target interactions in solution. irbm.comComplements static crystal structures by providing information on the conformational dynamics and flexibility of the complex in a more physiological environment.

Biophysical Characterization of this compound Interactions

Biophysical techniques are essential for quantifying the interactions between this compound and its biological targets. irbm.comsygnaturediscovery.com These methods measure the thermodynamics and kinetics of binding, providing a deeper understanding of the stability and specificity of the drug-target complex.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This "gold-standard" technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, providing a complete thermodynamic profile of this compound binding to DNA or topoisomerase II. tainstruments.comnih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying real-time biomolecular interactions. bruker.comnih.govwikipedia.org In a typical SPR experiment, a target molecule (e.g., DNA or topoisomerase) is immobilized on a sensor chip, and this compound is flowed over the surface. The technique measures changes in the refractive index at the surface as binding occurs, allowing for the precise determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (Kd). nih.govcytivalifesciences.comnih.gov

Biophysical TechniqueParameter MeasuredRelevance to this compound Research
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). tainstruments.comProvides a complete thermodynamic signature of the binding interaction, revealing the driving forces (e.g., hydrogen bonds, hydrophobic interactions) behind complex formation. nih.gov
Surface Plasmon Resonance (SPR) Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd). bruker.comcytivalifesciences.comElucidates the kinetics of the interaction, including how quickly the drug binds to its target and how long it remains bound (residence time), which can be critical for its biological effect. cecam.org
Circular Dichroism (CD) Spectroscopy Changes in molecular chirality and secondary structure.Used to assess conformational changes in DNA or protein targets upon this compound binding.

High-Throughput Screening (HTS) and Chemical Genomics Approaches

High-throughput screening (HTS) and chemical genomics are transforming drug discovery by enabling the rapid evaluation of thousands of compounds and by mapping the global cellular responses to chemical perturbations. nih.gov These approaches are critical for discovering new this compound analogs and for identifying unanticipated biological activities.

Discovery of Novel this compound Analogs via HTS

HTS utilizes robotics, automated liquid handling, and sensitive detectors to rapidly test large libraries of chemical compounds for a specific activity. oncotarget.com This methodology can be adapted to discover novel anthracycline analogs with improved therapeutic profiles, such as enhanced potency or reduced toxicity. For example, HTS assays have been successfully employed to:

Identify compounds that protect cardiomyocytes from doxorubicin-induced damage. nih.gov

Screen for inhibitors of specific protein-protein interactions, where anthracycline derivatives were identified as hits. oncotarget.com

Discover compounds that mitigate anthracycline toxicity in whole-organism models like zebrafish. annualreviews.orgspandidos-publications.com

A notable HTS approach is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which was used to find inhibitors of the UHRF1 protein's interaction with hemimethylated DNA. This screen identified the anthracycline derivative Idarubicin as an active compound, revealing a new potential epigenetic mechanism of action for this class of drugs. oncotarget.com

Phenotypic Screening for Unanticipated Biological Activities

Recent phenotypic screens have revealed unexpected activities for anthracyclines. For instance, a screen for compounds that promote host health during a bacterial infection found that anthracyclines could protect the host via a mechanism dependent on the host's DNA damage response pathway, independent of direct antibacterial activity. nih.gov Similarly, chemical genomics screens, which measure the cellular response to a drug on a genome-wide scale, have shown that a primary mechanism of cell death induced by anthracyclines is through the repression of the anti-apoptotic protein MCL1, due to its short mRNA half-life. nih.gov These findings suggest that this compound may have activities beyond its classical role as a topoisomerase poison.

Screening ApproachPrincipleApplication in Anthracycline Research
Target-Based HTS Screens large compound libraries for activity against a specific, purified molecular target (e.g., an enzyme). oncotarget.comDiscovery of new anthracycline analogs that inhibit specific enzymes or protein interactions with higher potency or selectivity. oncotarget.comnih.gov
Phenotypic Screening Screens compounds for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived target. nih.govnih.govIdentification of unexpected therapeutic activities, such as cardioprotective or host-defense-modulating effects of anthracyclines. nih.gov
Chemical Genomics Measures the genome-wide response (e.g., changes in gene expression) to a chemical compound. nih.govRevealed that anthracyclines function as global transcriptional repressors, preferentially affecting key survival genes like MCL1. nih.govresearchgate.net

Computational Chemistry and In Silico Drug Design

Computational chemistry and in silico (computer-based) drug design are indispensable tools for modern medicinal chemistry. acs.org These methods use the principles of physics and chemistry to model and predict the behavior of molecules, accelerating the design and optimization of new drugs like this compound by reducing the time and cost associated with experimental work. tandfonline.comresearchgate.net

Molecular docking is a primary in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. mdpi.comfrontiersin.org Using the 3D structure of the target (e.g., DNA or topoisomerase II), docking algorithms can virtually screen thousands of potential this compound analogs, ranking them based on a calculated binding score. nih.govrasayanjournal.co.inpensoft.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Molecular dynamics (MD) simulations provide a more dynamic view of the binding process. By simulating the movements of atoms over time, MD can reveal how a drug and its target adapt to each other, the stability of the resulting complex, and the key interactions that govern binding kinetics. cecam.org

Researchers have constructed detailed computational models to analyze the binding of doxorubicin analogs to various DNA sequences. acs.org These studies aim to understand the rules of sequence selectivity and to rationally design new analogs with tailored properties. For example, removing a specific methoxy (B1213986) group was calculated to enhance both potency and selectivity, a finding consistent with the properties of the known analog Idarubicin. acs.org Such in silico approaches are crucial for exploring the vast chemical space of possible this compound modifications to identify future lead compounds with superior therapeutic profiles. nih.govacs.org

Computational MethodDescriptionRole in this compound Research
Molecular Docking Predicts the binding pose and estimates the binding affinity of a ligand within the active site of a target protein. mdpi.comfrontiersin.orgVirtual screening of this compound analog libraries to prioritize compounds for synthesis; generating hypotheses about key binding interactions. nih.govpensoft.net
Molecular Dynamics (MD) Simulation Simulates the motions of atoms in a molecular system over time, providing insights into the flexibility and dynamics of the drug-target complex. cecam.orgAssessing the stability of the this compound-DNA-topoisomerase complex; understanding the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity.Predicting the activity of unsynthesized this compound analogs based on their structural features.
Free Energy Perturbation (FEP) Calculates the relative binding free energy between two ligands, providing a more accurate prediction of binding affinity changes upon chemical modification.Guiding the lead optimization process by accurately predicting how small structural changes to this compound will affect its binding affinity to its target.

Molecular Docking and Dynamics Simulations of this compound

In the realm of computational drug design, molecular docking and dynamics simulations have emerged as powerful tools to elucidate the binding mechanisms of small molecules with their biological targets. nih.gov These in silico methods provide valuable insights into the conformational changes and interaction energies that govern the formation of a stable ligand-receptor complex. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering a static snapshot of the interaction. nih.gov This technique is instrumental in initial screening and ranking of potential drug candidates. nih.gov Following docking, molecular dynamics (MD) simulations provide a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the receptor. nih.govmdpi.com MD simulations can confirm the stability of the binding pose predicted by docking and reveal the intricate network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.complos.org

For a compound like this compound, these computational approaches can be employed to:

Predict its binding affinity and mode of interaction with various protein targets.

Identify key amino acid residues within the binding site that are crucial for its activity.

Understand the dynamic behavior of the this compound-target complex, providing a more realistic representation of the biological system. mdpi.com

The integration of molecular docking and MD simulations offers a robust strategy for understanding the molecular basis of this compound's action and for the rational design of more potent analogs. nih.gov

Predictive Modeling for this compound Analog Activity

Predictive modeling, a cornerstone of modern drug discovery, utilizes statistical techniques and machine learning algorithms to forecast the biological activity of new chemical entities based on existing data. qlik.com This approach is particularly valuable for accelerating the discovery of novel this compound analogs with enhanced therapeutic properties.

The process of predictive modeling involves several key steps:

Data Collection: Gathering a dataset of this compound analogs with their corresponding experimentally determined biological activities.

Feature Generation: Describing the chemical structures of the analogs using molecular descriptors that capture their physicochemical and structural properties.

Model Training: Employing machine learning algorithms, such as regression models or neural networks, to learn the relationship between the molecular descriptors and the biological activity. qlik.com

Model Validation: Assessing the predictive power of the model using independent test sets to ensure its reliability and generalizability. qlik.com

Various predictive modeling techniques can be applied, including:

Quantitative Structure-Activity Relationship (QSAR): A widely used method that correlates the structural or property descriptors of compounds with their biological activities.

Machine Learning Models: Algorithms like random forests, support vector machines, and deep neural networks can capture complex, non-linear relationships in the data, potentially leading to more accurate predictions. qlik.comarxiv.org

By leveraging predictive modeling, researchers can virtually screen large libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. This significantly reduces the time and cost associated with drug development.

Integration of Systems Biology and Omics Data

Comprehensive Proteomic and Metabolomic Profiling in Response to this compound

The advent of high-throughput "omics" technologies, particularly proteomics and metabolomics, has revolutionized our ability to study the global molecular changes induced by a drug. frontiersin.orgrevespcardiol.org These approaches provide a comprehensive snapshot of the cellular proteome and metabolome, offering mechanistic insights into a drug's mode of action and identifying potential biomarkers of response. frontiersin.orgrevespcardiol.org

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. frontiersin.org In the context of this compound research, proteomic profiling of cells or tissues treated with the compound can reveal:

Changes in the expression levels of specific proteins.

Post-translational modifications of proteins.

Alterations in protein-protein interaction networks.

Metabolomics , on the other hand, is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. frontiersin.org Metabolomic analysis following this compound treatment can identify:

Perturbations in metabolic pathways.

Changes in the levels of key endogenous metabolites.

By integrating proteomic and metabolomic data, researchers can construct a more complete picture of the cellular response to this compound, connecting changes in protein expression to alterations in metabolic function. nih.govnih.goviu.edu This integrated approach can help to identify the primary targets of this compound and the downstream signaling pathways it modulates.

Network Biology Approaches to Elucidate this compound Pathways

Network biology offers a powerful framework for interpreting the vast datasets generated by omics technologies. mdpi.comfrontiersin.org It represents biological systems as networks of interacting molecules, such as genes, proteins, and metabolites. mdpi.comfrontiersin.org By analyzing the topology and dynamics of these networks, researchers can gain insights into the complex cellular processes affected by a drug. mdpi.comnih.gov

In the study of this compound, network biology can be used to:

Identify Drug Targets: By mapping the proteins that interact with this compound onto a protein-protein interaction (PPI) network, it is possible to identify its direct targets and the broader protein complexes it affects. nih.gov

Elucidate Mechanisms of Action: Analyzing how this compound perturbs the cellular network can reveal the signaling pathways and biological processes it modulates. mdpi.comgenominfo.org This can be achieved by integrating gene expression data with PPI networks to identify differentially regulated subnetworks. genominfo.org

Discover Biomarkers: Network analysis can help to identify key nodes or "hubs" in the network that are critical for the drug's effect. These hub proteins may serve as potential biomarkers for predicting treatment response.

By adopting a network-based perspective, researchers can move beyond a single-target view of drug action and appreciate the multifaceted effects of this compound on the intricate web of cellular interactions. nih.gov

Exploration of this compound's Potential in Novel Biological Applications

Repurposing and New Therapeutic Indications

Drug repurposing, also known as drug repositioning, is the process of identifying new therapeutic uses for existing drugs. youtube.comnih.govthe-scientist.com This strategy offers several advantages over traditional drug development, including reduced timelines, lower costs, and a decreased risk of failure, as the safety profile of the approved drug is already well-established. nih.govyoutube.com

The exploration of this compound for novel biological applications and therapeutic indications is a promising avenue of research. This could involve investigating its efficacy in diseases beyond its initial intended use. The rationale for repurposing can be driven by several factors:

New Mechanistic Insights: A deeper understanding of this compound's mechanism of action, potentially gained through the methods described above, may suggest its relevance to other diseases that share similar underlying molecular pathways.

Computational Predictions: In silico methods, such as molecular docking and predictive modeling, can be used to screen this compound against a wide range of biological targets associated with different diseases. nih.gov

Serendipitous Observations: Clinical observations or findings from preclinical studies may unexpectedly point towards a new therapeutic potential for this compound.

The process of drug repurposing for this compound would involve preclinical validation in relevant disease models followed by clinical trials to establish its safety and efficacy for the new indication. youtube.com This approach could significantly expand the therapeutic utility of this compound and provide new treatment options for patients with unmet medical needs. youtube.comnih.gov

Development as a Chemical Biology Tool or Probe

The exploration of natural products as chemical biology tools provides a powerful avenue for dissecting complex biological processes. nih.govnih.govacs.orgrsc.orgacs.org Chemical probes, which are small molecules used to study biological systems, can offer temporal and spatial control over biochemical pathways and aid in the identification of novel therapeutic targets. nih.govacs.orgrsc.org Natural products, having evolved to interact with a vast array of biological macromolecules with high affinity and selectivity, are considered privileged scaffolds for the development of such tools. nih.govnih.govacs.org While this compound has been primarily investigated for its cytotoxic properties, its chemical structure holds potential for its development into a chemical biology probe to investigate cellular mechanisms.

The general approach to developing a natural product into a chemical probe often involves the synthesis of derivatives that incorporate specific functionalities. acs.org This can include the addition of reporter tags, such as fluorophores for imaging studies, or affinity tags, like biotin (B1667282), for pull-down assays to identify binding partners. acs.org Such modifications require careful consideration of the molecule's structure-activity relationship (SAR) to ensure that the derivatization does not significantly impair its inherent biological activity. scribd.comslideshare.netcollaborativedrug.comwikipedia.org

For a compound like this compound, its development as a chemical probe would likely focus on several key areas: leveraging its intrinsic properties, such as fluorescence, and creating derivatives for more specific applications like target identification and pathway elucidation.

Leveraging Intrinsic Fluorescence

A notable feature of the anthracycline class of compounds is their inherent fluorescence, stemming from the tetracyclic quinone chromophore. nih.govnih.govtudublin.ie This property has been exploited for other anthracyclines, such as doxorubicin, to visualize their subcellular localization and trafficking using techniques like fluorescence microscopy. nih.govtudublin.ieacs.orgresearchgate.net The fluorescence of these compounds allows for real-time imaging in living cells, providing insights into their uptake, distribution, and accumulation in specific organelles, often the nucleus. nih.govnih.gov

Although specific studies on the fluorescence properties of this compound for cellular imaging are not extensively documented, it is reasonable to infer that, as an anthracycline, it possesses similar fluorescent characteristics. These intrinsic properties could be harnessed to study its cellular uptake mechanisms and to identify factors that influence its accumulation in cancer cells versus non-cancerous cells without the need for chemical modification.

PropertyDescriptionRelevance to Chemical Probes
Intrinsic Fluorescence The ability of the anthracycline scaffold to absorb and emit light.Enables label-free visualization of the compound's subcellular localization and dynamics. nih.govnih.govtudublin.ie
DNA Intercalation The insertion of the planar ring system between DNA base pairs.Can be used to probe DNA structure and dynamics.
Topoisomerase II Inhibition The stabilization of the DNA-topoisomerase II complex.Allows for the study of topoisomerase II function and the cellular response to its inhibition. ontosight.aimdpi.comdrugbank.com

Synthesis of Fluorescent and Affinity-Tagged Probes

To enhance its utility as a probe, this compound could be chemically modified to introduce more robust or specific tags. The synthesis of fluorescently labeled or affinity-tagged derivatives is a common strategy in chemical biology. acs.orgddtjournal.comnih.govnih.gov For instance, attaching a bright and photostable fluorophore could improve the signal-to-noise ratio in imaging experiments, allowing for the detection of lower concentrations of the compound.

The synthesis of such derivatives would require a strategic approach to maintain biological activity. Structure-activity relationship studies on other anthracyclines have shown that modifications to the daunosamine (B1196630) sugar moiety can be tolerated while retaining biological activity. mdpi.comlumc.nl This suggests that this position could be a viable site for the attachment of a linker connected to a fluorescent dye or a biotin tag. The synthesis would likely involve protecting group chemistry to selectively modify the desired position on the this compound scaffold. mdpi.com

An affinity-tagged this compound probe could be used in chemical proteomics experiments to identify its direct binding partners in the cell. nih.govdigitellinc.com In a typical workflow, a cell lysate would be incubated with the biotinylated this compound probe. The probe and any bound proteins would then be captured on a streptavidin-coated solid support. After washing away non-specifically bound proteins, the specifically bound proteins would be eluted and identified by mass spectrometry. digitellinc.com This approach could confirm known targets, like topoisomerase II, and potentially uncover novel off-target interactions that contribute to its biological effects. nih.govdigitellinc.combiognosys.com

Application in Target Identification and Validation

A key application of chemical probes is in the identification and validation of drug targets. nih.govbiognosys.comliveonbiolabs.comardigen.com While topoisomerase II is a known target of anthracyclines, the full spectrum of their molecular interactions is complex. ontosight.aimdpi.comdrugbank.com A this compound-based probe could be used to definitively identify its targets in various cell types and under different conditions.

Furthermore, the development of a library of this compound analogs with varying potencies could serve as a tool for target validation. researchgate.net By comparing the cellular phenotype induced by these analogs with their in vitro activity against a purified target protein, a strong correlation would provide evidence that the protein is indeed the relevant target in the cellular context.

The development of this compound into a chemical biology tool represents a promising, albeit currently underexplored, research direction. By leveraging its intrinsic properties and through synthetic derivatization, this compound could be transformed from a cytotoxic agent into a sophisticated probe for dissecting the complex biology of cancer cells.

Q & A

Q. How can epigenetic modifications induced by this compound be systematically quantified?

  • Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) for DNA methylation and ChIP-seq for histone marks (e.g., H3K27ac). Single-cell ATAC-seq can resolve heterogeneity. Integrate with RNA-seq data using tools like DESeq2 to link epigenetic changes to gene expression. Validate with pharmacological inhibitors (e.g., DNMT inhibitors) .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

  • Methodological Answer : Standardize animal models (e.g., PDX vs. CDX), randomization, and blinding. Publish detailed husbandry conditions (diet, light cycles). Use power analysis to determine cohort sizes. Share protocols via platforms like protocols.io and include negative controls (vehicle-treated groups) in all experiments .

Q. How can researchers mitigate batch effects in high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement plate normalization (e.g., Z-score) and include interplate controls. Use combinatorial indexing (e.g., Cell Hashing) in single-cell assays. Apply ComBat or SVA algorithms for batch correction in bioinformatics pipelines. Replicate hit compounds across independent synthesis batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.